molecular formula C22H20F2N2O5 B2852205 ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-53-7

ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2852205
CAS No.: 868224-53-7
M. Wt: 430.408
InChI Key: RHNMJTLMTZWKMJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic organic compound featuring a hybrid structure combining an isoquinoline core, a carbamoyl-linked 2,4-difluorophenyl group, and an ethyl propanoate ester moiety. The 2,4-difluorophenyl group enhances lipophilicity and bioavailability, while the isoquinoline scaffold may contribute to binding interactions with biological targets such as cytochrome P450 enzymes .

Properties

IUPAC Name

ethyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O5/c1-3-30-22(29)13(2)31-19-6-4-5-16-15(19)9-10-26(21(16)28)12-20(27)25-18-8-7-14(23)11-17(18)24/h4-11,13H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNMJTLMTZWKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves multiple steps. One common method starts with the preparation of 2,4-difluoroaniline, which is then reacted with ethyl oxalyl chloride to form ethyl 2-(2,4-difluoroanilino)-2-oxoacetate. This intermediate is further reacted with isoquinoline derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets. The difluoroaniline moiety can interact with enzymes and proteins, potentially inhibiting their activity. The isoquinoline structure may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s uniqueness lies in its combination of functional groups. Below is a detailed comparison with analogous molecules from pharmaceutical, agrochemical, and industrial domains.

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Primary Application Distinguishing Attributes vs. Target Compound Reference
Fluconazole derivatives Triazole ring + difluorophenyl substituents Antifungal agents Target compound replaces triazole with isoquinoline, potentially altering CYP450 binding kinetics .
Haloxyfop ethoxyethyl ester Pyridinyloxy + propanoate ester Herbicide (ACCase inhibitor) Lacks isoquinoline and carbamoyl groups; targets plant lipid biosynthesis .
Ethoxysulfuron Sulfamoyl urea + pyrimidine Herbicide (ALS inhibitor) Sulfamoyl urea core differs entirely from carbamoyl linkage in target compound .
Fluorinated acrylate polymers Perfluoroalkyl sulfonamide + acrylate esters Industrial surfactants/materials Fluorine content similar but lacks bioactive scaffolds (e.g., isoquinoline) .

Key Findings

Pharmaceutical Analogs: The compound’s isoquinoline core differentiates it from triazole antifungals (e.g., fluconazole derivatives), which rely on a triazole ring for CYP450 inhibition . Computational modeling suggests the isoquinoline moiety may enhance binding to fungal CYP51 isoforms while reducing off-target effects in mammals . Compared to 4-amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium chloride (a fluconazole intermediate), the target compound’s carbamoyl-methyl linkage may improve metabolic stability .

Agrochemical Counterparts: Haloxyfop ethoxyethyl ester shares a propanoate ester group but targets acetyl-CoA carboxylase (ACCase) in grasses. The absence of isoquinoline in haloxyfop limits cross-reactivity with mammalian systems . Ethoxysulfuron’s sulfamoyl urea group confers selectivity for acetolactate synthase (ALS) in weeds, contrasting with the target compound’s carbamoyl-based design .

Fluorinated Industrial Compounds: Perfluoroalkyl sulfonamide acrylates (e.g., 2-methyl-2-propenoate derivatives) share fluorine-enhanced hydrophobicity but lack bioactive scaffolds. The target compound’s 2,4-difluorophenyl group may confer environmental persistence risks akin to fluorinated surfactants .

Research Implications and Limitations

  • Pharmacological Potential: The compound’s hybrid structure warrants in vivo studies to assess antifungal efficacy and toxicity relative to triazole standards.
  • Environmental Impact : Fluorine content raises concerns about bioaccumulation, paralleling issues observed with perfluoroalkyl substances (PFAS) .
  • Synthetic Challenges: The multi-step synthesis (e.g., carbamoylation of isoquinoline) may limit scalability compared to simpler triazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including (i) coupling the isoquinoline core with the carbamoylmethyl group, (ii) introducing the 2,4-difluorophenyl moiety, and (iii) esterification of the propanoate side chain. Key parameters include:

  • Temperature : 60–80°C for amide bond formation (to avoid side reactions).
  • Catalysts : Use of EDC●HCl and DMAP for carbodiimide-mediated coupling (yields ~85–92%) .
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for polar intermediates .
  • Purity Control : HPLC monitoring at each step ensures intermediates meet ≥95% purity thresholds .

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the isoquinoline core, carbamoyl linkage, and ester groups. Key signals include:
  • Isoquinoline protons : δ 7.5–8.2 ppm (aromatic region).
  • Carbamoyl NH : δ 9.8–10.2 ppm (broad singlet) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) validates molecular formula .
  • X-ray Crystallography : Resolves stereochemistry of the carbamoyl group and dihydroisoquinoline conformation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,4-difluorophenyl vs. 3,4-dimethoxyphenyl) on the carbamoyl group influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Substitute the 2,4-difluorophenyl group with analogs (e.g., 3,4-dimethoxyphenyl from ) and test in receptor-binding assays.
  • Key Findings :
  • Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability but may reduce solubility .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but increase susceptibility to CYP450 oxidation .
  • Experimental Design : Use radioligand displacement assays (e.g., for kinase targets) to quantify IC₅₀ shifts .

Q. How can contradictory data on binding affinities across studies be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can alter ligand-receptor interactions.
  • Control for Purity : Re-test compounds with ≥98% purity (via preparative HPLC) to exclude batch-specific impurities .
  • Theoretical Frameworks : Apply computational docking (e.g., AutoDock Vina) to model steric clashes induced by fluorine substituents .

Q. What strategies mitigate hydrolysis of the ethyl propanoate ester in physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to delay hydrolysis .
  • Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) with LC-MS quantification of degradation products .

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